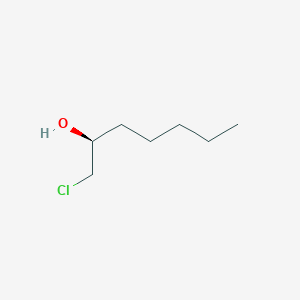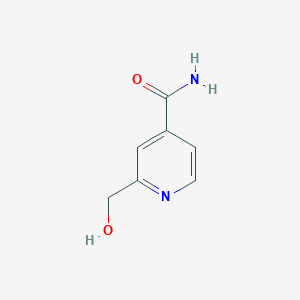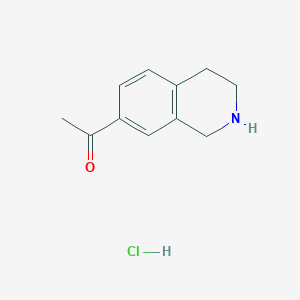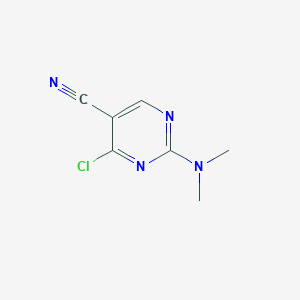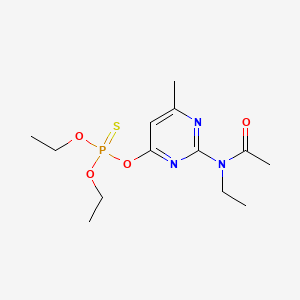
1-Iodo-4-propoxybenzene
Übersicht
Beschreibung
1-Iodo-4-propoxybenzene is a chemical compound with the molecular formula C9H11IO . It has an average mass of 262.087 Da and a monoisotopic mass of 261.985443 Da .
Molecular Structure Analysis
The molecular structure of 1-Iodo-4-propoxybenzene consists of 9 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . Unfortunately, the specific details about the molecular structure are not available in the search results.Wissenschaftliche Forschungsanwendungen
Nanowire Construction
1-Iodo-4-nitrobenzene, a compound related to 1-Iodo-4-propoxybenzene, has been studied for its ability to form nanowires on graphite surfaces. Researchers dissolved it in various solvents and observed the structures of these molecules on substrates using a Scanning Tunneling Microscope (STM). They found that the molecules constructed nanowires on graphite at room temperature, providing insights into nanoscale material construction (Jiang, Wang, & Deng, 2007).
Crystal Packing and Interactions
The crystal packing of related iodobenzene compounds, such as 1-iodo-3-nitrobenzene, has been explored. These studies reveal how planar molecules link via interactions like I...I and NO2...NO2, contributing to the understanding of molecular structures and interactions (Merz, 2003).
Organocatalytic Syntheses
1-Iodo-4-nitrobenzene has been used as a catalyst in the organocatalytic synthesis of benzoxazoles and benzothiazoles. This demonstrates its potential in facilitating chemical reactions through oxidative C-H functionalization and C-O/S bond formation (Alla, Sadhu, & Punniyamurthy, 2014).
Nonlinear Optical Applications
The growth and characterization of 1-Iodo-3-Nitrobenzene crystals, similar in structure to 1-Iodo-4-propoxybenzene, have been researched for nonlinear optical applications. The studies involve analyzing their crystalline structure, absorption properties, and electrical conductivity, indicating potential in optical technologies (Vijaya Kumar, Srinivasan, Dinagaran, & Balaji, 2016).
Safety and Hazards
According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting . In all cases, consult a doctor immediately .
Eigenschaften
IUPAC Name |
1-iodo-4-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJCFYZXZYFGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535464 | |
| Record name | 1-Iodo-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-4-propoxybenzene | |
CAS RN |
95306-89-1 | |
| Record name | 1-Iodo-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

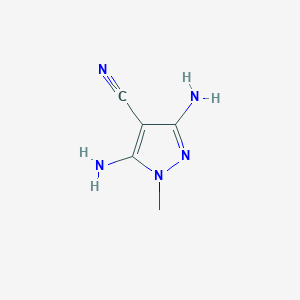

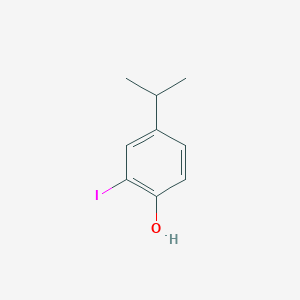
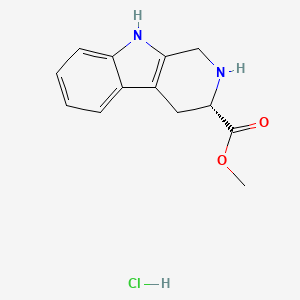
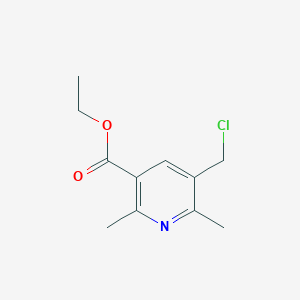
![7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1626089.png)

![1'-Benzyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B1626091.png)
